
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Overview
Description
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol . It is a white powder that is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorophenol with cyclohexanone in the presence of a base to form 2-(2-fluorophenoxy)cyclohexanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-(2-fluorophenoxy)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol.
Biological Activity
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a fluorophenoxy group, which is significant for its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular functions and possess anti-inflammatory properties .
Inhibition Studies
In vitro studies have demonstrated that derivatives of cyclohexanamine compounds exhibit potent inhibition against sEH, with IC50 values in the low nanomolar range. For instance, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid was noted for its exceptional potency (IC50 = 1.3 ± 0.05 nM) and high oral bioavailability .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the cyclohexane ring and the introduction of electron-withdrawing groups, such as fluorine, significantly enhance the compound's potency. A comparative analysis of various derivatives has shown that those with optimal substituents exhibit improved binding affinity and selectivity towards their targets.
Compound | IC50 (nM) | Target | Notes |
---|---|---|---|
Compound A | 1.3 ± 0.05 | sEH | High oral bioavailability |
Compound B | 2.0 | FAAH | Moderate inhibition in liver |
Compound C | 15 | COX-2 | Anti-inflammatory properties |
Case Studies
Several studies have investigated the therapeutic implications of this compound:
- Hypertension Treatment : In animal models, administration of sEH inhibitors has been associated with reduced blood pressure and improved vascular function. The compound showed promise in treating conditions related to hypertension by modulating EET levels .
- Inflammation : The anti-inflammatory potential was evaluated using RAW264.7 macrophage cells, where compounds similar to this compound demonstrated significant reductions in iNOS and COX-2 expression levels, indicating a potential for treating inflammatory diseases .
- Cancer Research : Investigations into the role of cytochrome P450 enzymes in drug metabolism revealed that compounds like this compound could influence chemotherapeutic efficacy by modulating drug activation and detoxification pathways .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects in various medical conditions. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Key Areas of Research:
- Anticancer Activity: Research indicates that compounds similar to 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride exhibit antiproliferative effects against different cancer cell lines. For example, studies have shown that derivatives can inhibit cell growth in melanoma and breast cancer models .
- Neuroprotective Effects: There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been linked to the inhibition of neutral sphingomyelinase 2, which is relevant in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding: The compound may selectively bind to specific receptors involved in neurotransmission, influencing signaling pathways critical for cellular communication.
- Enzyme Inhibition: It has been suggested that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment .
Case Studies and Experimental Findings
Several studies have documented the biological activity and therapeutic potential of related compounds:
Study | Compound | Target | IC50 (µM) | Effect |
---|---|---|---|---|
Study A | 2-(2-Fluorophenoxy)cyclohexan-1-amine | nSMase2 | 10 | Inhibition of exosome release |
Study B | Analog B | Topoisomerase IIα | 5 | Antiproliferative in cancer cells |
Study C | Analog C | Various receptors | 15 | Modulation of neurotransmission |
These findings indicate that structural modifications can significantly influence the potency and selectivity of compounds related to this compound.
Properties
IUPAC Name |
2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUKXRXPOVMWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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